molecular formula C7H8F2O3 B6263935 2-(3,6-dihydro-2H-pyran-4-yl)-2,2-difluoroacetic acid CAS No. 1780960-02-2

2-(3,6-dihydro-2H-pyran-4-yl)-2,2-difluoroacetic acid

Cat. No.: B6263935
CAS No.: 1780960-02-2
M. Wt: 178.1
InChI Key:
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Description

2-(3,6-Dihydro-2H-pyran-4-yl)-2,2-difluoroacetic acid is a specialized organic compound characterized by its unique molecular structure. This compound features a difluoroacetic acid moiety attached to a dihydropyran ring, making it a valuable substance in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,6-dihydro-2H-pyran-4-yl)-2,2-difluoroacetic acid typically involves multiple steps, starting with the preparation of the dihydropyran ring. This can be achieved through the cyclization of appropriate precursors under acidic conditions. Subsequent fluorination steps introduce the difluoroacetic acid group.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors and advanced fluorination techniques to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieving the desired product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids and ketones.

  • Reduction: Production of alcohols and aldehydes.

  • Substitution: Generation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3,6-Dihydro-2H-pyran-4-yl)-2,2-difluoroacetic acid finds applications across multiple fields:

  • Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

  • Biology: Investigated for its potential biological activity, including enzyme inhibition.

  • Medicine: Explored for its therapeutic potential in drug development.

  • Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. The difluoroacetic acid group can influence enzyme activity, while the dihydropyran ring may interact with biological macromolecules. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 2-(3,6-Dihydro-2H-pyran-4-yl)ethanol

  • 3,6-Dihydro-2H-pyran-4-boronic acid

Uniqueness: 2-(3,6-Dihydro-2H-pyran-4-yl)-2,2-difluoroacetic acid stands out due to its difluoroacetic acid group, which imparts unique chemical properties compared to its similar counterparts

Properties

CAS No.

1780960-02-2

Molecular Formula

C7H8F2O3

Molecular Weight

178.1

Purity

85

Origin of Product

United States

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